molecular formula C15H22N2O B1247788 Milnacipran CAS No. 92623-85-3

Milnacipran

Cat. No.: B1247788
CAS No.: 92623-85-3
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Milnacipran is synthesized through a multi-step process that involves the formation of a cyclopropane ring and subsequent functionalization. The key steps include:

    Formation of Cyclopropane Ring: The synthesis begins with the reaction of phenylacetonitrile with diethylamine to form an intermediate, which is then cyclized to produce the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Milnacipran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted this compound analogs .

Scientific Research Applications

Clinical Applications

1. Fibromyalgia Management

Milnacipran is primarily approved for the management of fibromyalgia, a chronic pain condition characterized by widespread musculoskeletal pain, fatigue, and cognitive disturbances. The U.S. FDA approved this compound in January 2009 after several pivotal clinical trials demonstrated its efficacy:

  • Phase 2 Trials : Initial studies showed significant improvements in pain and other symptoms associated with fibromyalgia. A notable trial involved 125 patients who received either this compound or placebo over 12 weeks, revealing that this compound significantly alleviated pain and improved physical function .
  • Phase 3 Trials : Two pivotal Phase 3 trials enrolled over 2,000 patients, with results indicating that patients treated with this compound experienced substantial improvements in pain (≥30% reduction) and overall functioning compared to placebo groups. The composite responder rates indicated that a significantly higher percentage of patients receiving this compound met criteria for improvement in pain and global status .

Pharmacological Properties

This compound's unique pharmacokinetic profile contributes to its therapeutic effectiveness:

  • Norepinephrine vs. Serotonin Reuptake : this compound preferentially inhibits norepinephrine reuptake more than serotonin (approximately 3:1 ratio), which may enhance its analgesic effects in pain-related conditions . This mechanism is particularly relevant as norepinephrine is implicated in modulating pain pathways in the central nervous system.
  • Low Drug Interaction Potential : this compound exhibits minimal hepatic metabolism and low protein binding, reducing the likelihood of significant drug-drug interactions, which is critical for patients often on multiple medications .

Emerging Research Applications

Recent studies have explored additional applications of this compound beyond fibromyalgia:

1. Cognitive Dysfunction

Research indicates that this compound may improve cognitive dysfunction in various populations:

  • Post-Stroke Patients : An open-label controlled study demonstrated that this compound improved cognitive function and mood in post-stroke patients compared to controls .
  • Older Adults : this compound has shown potential benefits in ameliorating cognitive impairment in healthy elderly individuals and those recovering from traumatic brain injury .

2. Major Depressive Disorder

This compound is also investigated for its efficacy in treating major depressive disorder (MDD). Its dual action on norepinephrine and serotonin reuptake supports its use in alleviating depressive symptoms associated with low energy and motivation .

Case Study 1: Fibromyalgia Treatment

A clinical trial involving 888 fibromyalgia patients assessed the effectiveness of this compound over a 27-week period. Results indicated that both 100 mg/day and 200 mg/day doses led to significant improvements in pain scores (45.4% vs. 27.2% for placebo) at the 15-week mark, demonstrating sustained efficacy throughout the study duration .

Case Study 2: Cognitive Improvement Post-Stroke

In a controlled study involving post-stroke patients, those treated with this compound showed marked improvements in cognitive assessments compared to the control group, suggesting its potential role as a cognitive enhancer in neurological recovery settings .

Mechanism of Action

Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and fibromyalgia . The molecular targets of this compound include the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, this compound prevents the reabsorption of these neurotransmitters into the presynaptic neuron, leading to increased availability in the synaptic cleft .

Comparison with Similar Compounds

Milnacipran is often compared with other SNRIs and antidepressants:

Similar Compounds

This compound stands out due to its balanced reuptake inhibition of both serotonin and norepinephrine, making it a valuable option for treating fibromyalgia and depression .

Biological Activity

Milnacipran is a dual norepinephrine and serotonin reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia. Its unique pharmacological profile and biological activity have been extensively studied, revealing insights into its mechanisms of action, efficacy, and safety.

This compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin reuptake, with a reported three-fold greater efficacy for norepinephrine. This characteristic distinguishes it from other SNRIs, which often do not show such a pronounced difference in reuptake inhibition between these neurotransmitters .

Key Mechanisms:

  • Norepinephrine Reuptake Inhibition: this compound significantly inhibits norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.
  • Serotonin Reuptake Inhibition: While this compound does inhibit serotonin reuptake, its effect is less potent compared to norepinephrine .
  • Effect on Receptors: Studies have shown that prolonged exposure to this compound leads to downregulation of 5HT2A receptors and modulation of 5HT1A receptor activity, which may contribute to its therapeutic effects .

Pharmacokinetics

Research indicates that this compound has a high bioavailability (approximately 92.5%) when administered intraperitoneally in animal models. Peak plasma concentrations occur shortly after administration, while brain concentrations peak later, suggesting effective central nervous system penetration .

Efficacy in Clinical Trials

This compound's efficacy has been demonstrated in multiple clinical trials focusing on fibromyalgia treatment. A pivotal study involved 1196 patients randomized to receive either this compound (100 mg/d or 200 mg/d) or placebo over 15 weeks. Results indicated:

  • Pain Reduction: Statistically significant improvements in pain scores were observed, with 30% reductions noted in the visual analog scale (VAS) for pain among this compound users compared to placebo .
  • Composite Response Rates: Higher rates of composite responders (those showing significant improvement across pain, global status, and physical function) were recorded for both dosages of this compound compared to placebo .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects. Commonly reported side effects include:

  • Nausea (34.3% at 100 mg/d; 37.6% at 200 mg/d)
  • Headache (18%)
  • Constipation (14.3% at 100 mg/d; 17.9% at 200 mg/d) .

These side effects have led to discontinuation rates of approximately 19.5% and 23.7% for the respective doses, compared to 9.5% for placebo recipients .

Case Studies and Long-term Efficacy

Long-term studies have assessed the durability of this compound's therapeutic effects. A withdrawal study showed that patients who had previously achieved significant pain relief experienced a notable worsening of symptoms upon discontinuation of treatment, underscoring the drug's effectiveness over extended periods .

Summary of Findings:

  • Sustained pain relief was maintained over a year in patients continuing treatment.
  • Patients initially on placebo who switched to this compound also reported improvements, indicating its potential benefits regardless of prior treatment history .

Q & A

Basic Research Questions

Q. How should researchers design a clinical trial to evaluate Milnacipran’s efficacy in fibromyalgia?

  • Methodological Answer : Utilize a randomized controlled trial (RCT) with double-blind protocols to minimize bias. Include a control group (placebo or active comparator) and standardized outcome measures such as the American College of Rheumatology (ACR) criteria for pain and tender point assessment . Ensure sample size calculations account for heterogeneity in fibromyalgia populations. Dose-ranging studies (e.g., 50 mg/d, 100 mg/d, 200 mg/d) should be incorporated to identify therapeutic thresholds, referencing pooled data methodologies for cross-study comparisons .

Q. What validated outcome measures are recommended for this compound trials in chronic pain disorders?

  • Methodological Answer : Prioritize composite endpoints combining pain intensity scales (e.g., Visual Analog Scale), functional impairment metrics (e.g., Fibromyalgia Impact Questionnaire), and patient-reported quality-of-life indices. Adhere to ACR guidelines for tender point quantification to ensure consistency with prior literature . Secondary endpoints may include sleep quality and fatigue severity, validated through tools like the Pittsburgh Sleep Quality Index.

Q. How can researchers address variability in this compound’s pharmacokinetics across patient subgroups?

  • Methodological Answer : Stratify participants by covariates such as age, renal/hepatic function, and genetic polymorphisms (e.g., CYP450 enzyme activity). Use population pharmacokinetic (PopPK) modeling to analyze concentration-time data and identify covariates influencing drug exposure. Validate models via bootstrapping or external datasets to ensure generalizability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across fibromyalgia studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of RCTs, adjusting for heterogeneity via subgroup analyses (e.g., baseline pain severity, comorbidities). Apply data-mining techniques, such as machine learning, to identify baseline variables (e.g., inflammatory biomarkers, psychological profiles) predictive of treatment response. Reference studies using KEM® (Knowledge Extraction and Management) to uncover latent patterns in efficacy data .

Q. What experimental designs are optimal for assessing this compound’s long-term safety in comorbid populations (e.g., fibromyalgia with depression)?

  • Methodological Answer : Implement longitudinal observational cohorts with extended follow-up periods (>12 months). Use propensity score matching to control for confounding variables. Leverage real-world data (RWD) from electronic health records to detect rare adverse events, applying disproportionality analysis (e.g., Bayesian confidence propagation neural networks) to signal detection .

Q. How can predictive modeling improve patient stratification for this compound therapy?

  • Methodological Answer : Develop decision trees or logistic regression models incorporating baseline variables (e.g., pain duration, serotonin/norepinephrine ratios) to predict responders. Validate models using receiver operating characteristic (ROC) curves and calibration plots. Reference data-mining frameworks that link clinical outcomes to genetic or proteomic markers .

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96847-55-1, 92623-85-3
Record name Dextromilnacipran
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Record name Milnacipran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Milnacipran [INN:BAN]
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Record name Dextromilnacipran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
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Record name MILNACIPRAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(azidomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
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Reactant of Route 5
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Reactant of Route 6
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